(1S,​4R)​-4-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-2-​cyclopentene-​1-​carboxylic Acid Methyl E (1S,​4R)​-4-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-2-​cyclopentene-​1-​carboxylic Acid Methyl E
Brand Name: Vulcanchem
CAS No.: 168683-02-1
VCID: VC0106603
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

(1S,​4R)​-4-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-2-​cyclopentene-​1-​carboxylic Acid Methyl E

CAS No.: 168683-02-1

Reference Standards

VCID: VC0106603

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

(1S,​4R)​-4-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-2-​cyclopentene-​1-​carboxylic Acid Methyl E - 168683-02-1

CAS No. 168683-02-1
Product Name (1S,​4R)​-4-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-2-​cyclopentene-​1-​carboxylic Acid Methyl E
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name methyl (1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1
Standard InChIKey HKLDTKMTZPXEAZ-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC
SMILES CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
Synonyms (1S-cis)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic Acid Methyl Ester
PubChem Compound 9964776
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator